N-(2,4-DIMETHOXYPHENYL)-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[45]DECAN-3-YL}ACETAMIDE is a synthetic organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Acetamide Group: This step might involve the reaction of the spirocyclic intermediate with an acylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-DIMETHOXYPHENYL)-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound might find applications in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures.
Methoxy-Substituted Compounds: Compounds with methoxy groups in similar positions.
Uniqueness
The uniqueness of N-(2,4-DIMETHOXYPHENYL)-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE lies in its specific combination of a spirocyclic core and methoxy substitutions, which might confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-21-18(25)22(17(24)19(21)9-5-4-6-10-19)12-16(23)20-14-8-7-13(26-2)11-15(14)27-3/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLWCZZMKLYSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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